1-(6-(1H-imidazol-1-yl)pyridazin-3-yl)-N-(3-acetylphenyl)piperidine-3-carboxamide

CB1 antagonist cannabinoid receptor binding affinity

1-(6-(1H-Imidazol-1-yl)pyridazin-3-yl)-N-(3-acetylphenyl)piperidine-3-carboxamide (CAS 1286711-11-2) is a synthetic small molecule belonging to the imidazolyl-pyridazine-piperidine carboxamide class. This compound is structurally categorized as a cannabinoid receptor 1 (CB1) antagonist/inverse agonist chemotype.

Molecular Formula C21H22N6O2
Molecular Weight 390.447
CAS No. 1286711-11-2
Cat. No. B2619148
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(6-(1H-imidazol-1-yl)pyridazin-3-yl)-N-(3-acetylphenyl)piperidine-3-carboxamide
CAS1286711-11-2
Molecular FormulaC21H22N6O2
Molecular Weight390.447
Structural Identifiers
SMILESCC(=O)C1=CC(=CC=C1)NC(=O)C2CCCN(C2)C3=NN=C(C=C3)N4C=CN=C4
InChIInChI=1S/C21H22N6O2/c1-15(28)16-4-2-6-18(12-16)23-21(29)17-5-3-10-26(13-17)19-7-8-20(25-24-19)27-11-9-22-14-27/h2,4,6-9,11-12,14,17H,3,5,10,13H2,1H3,(H,23,29)
InChIKeyDDECBWIFCOYJSS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(6-(1H-Imidazol-1-yl)pyridazin-3-yl)-N-(3-acetylphenyl)piperidine-3-carboxamide (CAS 1286711-11-2): CB1 Antagonist Chemical Profile and Procurement Considerations


1-(6-(1H-Imidazol-1-yl)pyridazin-3-yl)-N-(3-acetylphenyl)piperidine-3-carboxamide (CAS 1286711-11-2) is a synthetic small molecule belonging to the imidazolyl-pyridazine-piperidine carboxamide class. This compound is structurally categorized as a cannabinoid receptor 1 (CB1) antagonist/inverse agonist chemotype [1]. Patents encompassing substituted imidazopyridazine and pyrazolopyridazine derivatives identify this general scaffold as modulating CB1 receptor activity, with potential relevance to metabolic disorders, obesity, and neurological conditions [2]. The compound features a 1H-imidazol-1-yl substituent at the pyridazine 6-position, a piperidine-3-carboxamide central linker, and an N-(3-acetylphenyl) terminal amide moiety, resulting in a molecular formula of C21H22N6O2 and a molecular weight of 390.45 g/mol .

Why Generic CB1 Antagonist Substitution Is Invalid for 1-(6-(1H-Imidazol-1-yl)pyridazin-3-yl)-N-(3-acetylphenyl)piperidine-3-carboxamide (1286711-11-2)


The CB1 antagonist pharmacophore is notoriously sensitive to subtle structural modifications, particularly at the heterocyclic core and the terminal amide substituent. First-generation CB1 antagonists such as rimonabant (SR141716, a 1,5-diarylpyrazole) differ fundamentally from the imidazolyl-pyridazine scaffold present in this compound [1]. Within the imidazolyl-pyridazine-3-carboxamide sub-series, the nature of the N-aryl amide substituent exerts profound effects on binding affinity, functional activity (antagonist vs. inverse agonist), and off-target receptor profiles [2]. Closely related analogs bearing different substituents on the terminal phenyl ring (e.g., 4-methoxyphenyl, 3-fluorophenyl, naphthalen-1-yl) have been catalogued in structural databases, but published quantitative structure-activity relationship (SAR) data comparing these analogs head-to-head in uniform assays remains extremely scarce for this specific chemotype [3]. Consequently, substituting the N-(3-acetylphenyl) derivative with an in-class analog without experimental validation risks unpredictable shifts in potency, selectivity, and functional behavior.

Quantitative Evidence Guide: 1-(6-(1H-Imidazol-1-yl)pyridazin-3-yl)-N-(3-acetylphenyl)piperidine-3-carboxamide (1286711-11-2) Differentiation Data


CB1 Receptor Binding Affinity: Class-level Comparison with Rimonabant (SR141716) and Scaffold-related Pyridazine CB1 Ligands

The target compound belongs to the imidazolyl-pyridazine-piperidine-3-carboxamide subclass of CB1 antagonists. Rimonabant (SR141716), the prototypical reference CB1 antagonist, exhibits a Ki of approximately 1–2 nM for human CB1 receptor in radioligand displacement assays [1]. Structurally related pyridazine-based CB1 antagonists from the same patent family have been reported to exhibit sub-micromolar to low nanomolar CB1 binding affinity, though systematic head-to-head data remain proprietary [2]. A structurally distinct but scaffold-related compound (imidazole-pyridazine-sulfonamide class) demonstrated functional CB1 antagonism in cAMP assays with pA2 values of 6.5–7.5, confirming that the imidazolyl-pyridazine core is competent for CB1 receptor engagement [3]. Direct quantitative binding data (Ki, IC50) for the specific N-(3-acetylphenyl) derivative have not been disclosed in the open scientific literature as of the most recent public database updates. This evidence gap should be factored into procurement decisions and experimental design.

CB1 antagonist cannabinoid receptor binding affinity obesity metabolic disease

Structural Differentiation: N-(3-Acetylphenyl) Substituent vs. Common In-Class Analogs

The N-(3-acetylphenyl) terminal amide substituent distinguishes this compound from closely catalogued analogs bearing 4-methoxyphenyl (MW 378.4), 3-fluorophenyl (MW 366.4), furan-2-ylmethyl (MW 350.4), naphthalen-1-yl (MW 412.5), and benzo[d]imidazol-2-ylmethyl (MW 402.5) groups at the equivalent position [1]. The meta-acetyl substituent introduces a hydrogen bond acceptor (C=O) capable of modulating target protein interactions distinct from the electron-donating (4-OCH3), electron-withdrawing (3-F), or purely lipophilic (naphthalen-1-yl) analogs. Quantitative physicochemical differentiation: the acetyl oxygen contributes a calculated polar surface area increment of approximately +17 Ų relative to the 3-fluorophenyl analog and a logP reduction of approximately 0.3–0.5 units compared to the naphthalen-1-yl derivative [2]. These differences are sufficient to alter membrane permeability and protein binding profiles, a phenomenon well-documented in CB1 antagonist SAR [3].

structure-activity relationship acetylphenyl scaffold differentiation CB1 pharmacophore

Selectivity Context: CB1 vs. CB2 Receptor Selectivity Profile of the Imidazolyl-Pyridazine Scaffold

CB1/CB2 selectivity is a critical differentiator for cannabinoid receptor antagonists, as CB2 antagonism is generally undesirable for centrally acting anti-obesity agents. Structurally related imidazole-pyridazine derivatives have demonstrated CB1-selective profiles in published datasets. For example, a closely related diaryl-imidazole-4-carboxamide chemotype showed CB1 Ki = 3.2 nM versus CB2 Ki > 1,000 nM, yielding a selectivity ratio exceeding 300-fold [1]. While direct selectivity data for the N-(3-acetylphenyl) derivative are not yet publicly available, the imidazolyl-pyridazine core containing a piperidine-3-carboxamide linker has been characterized in patent disclosures as a CB1-preferring scaffold [2]. By contrast, certain pyrazole-based CB1 antagonists (e.g., rimonabant) exhibit CB1/CB2 selectivity ratios of approximately 100- to 300-fold [3], providing a benchmark against which this compound class can be evaluated.

CB1 selectivity CB2 receptor selectivity ratio off-target cannabinoid

Purity and Quality Specification Comparison Across Commercial Suppliers of 1286711-11-2

Commercial suppliers of 1-(6-(1H-imidazol-1-yl)pyridazin-3-yl)-N-(3-acetylphenyl)piperidine-3-carboxamide (CAS 1286711-11-2) report product purity specifications typically at the 95% benchmark, with molecular identity confirmed by NMR, HPLC, and mass spectrometry . The compound is supplied exclusively for non-human research purposes, with catalog numbers such as EVT-2756222. In contrast to widely stocked reference CB1 antagonists (e.g., rimonabant available at ≥98% purity from multiple vendors, or AM251 at ≥97%), this compound is a specialized research tool with a narrower supplier base and more limited batch-to-batch quality documentation . Procurement decisions should weigh the availability of comprehensive certificates of analysis (CoA) against the higher standardization and extensive literature validation of commercially mature CB1 antagonists.

purity specification quality control procurement analytical characterization vendor comparison

Evidence-Based Application Scenarios for 1-(6-(1H-Imidazol-1-yl)pyridazin-3-yl)-N-(3-acetylphenyl)piperidine-3-carboxamide (1286711-11-2)


Scaffold-Hopping Medicinal Chemistry Programs Targeting CB1 Receptor with Novel Chemotypes

This compound serves as a scaffold-hopping starting point for medicinal chemistry programs seeking to diverge from the extensively patented 1,5-diarylpyrazole (rimonabant-like) and 1,2-diarylimidazole-4-carboxamide CB1 antagonist chemotypes. Its imidazolyl-pyridazine core represents a distinct topological pharmacophore that may circumvent existing intellectual property constraints [1]. The N-(3-acetylphenyl) derivative provides a functionalized handle for further SAR exploration, with the acetyl carbonyl serving as a potential hydrogen bond anchor or prodrug conjugation site. The absence of extensive public SAR data for this specific scaffold offers both a challenge and an opportunity for organizations pursuing first-mover advantage in this chemical space [2].

CB1 Antagonist Reference Tool for In Vitro Assay Development and Pharmacological Profiling

As a structurally distinct CB1 antagonist chemotype, this compound can function as an orthogonal pharmacological tool to validate assay systems where 1,5-diarylpyrazole-based antagonists (rimonabant, AM251) are the primary reference compounds. Using structurally diverse CB1 antagonists with different chemotypes reduces the risk of scaffold-dependent artifacts in high-throughput screening campaigns and functional selectivity profiling [1]. However, users must independently establish the compound's potency (IC50, Ki) in their specific assay format before employing it as a reference standard, given the current absence of published quantitative pharmacology data [2].

Physicochemical Property-Driven Lead Optimization with the N-(3-Acetylphenyl) Substituent

The N-(3-acetylphenyl) moiety confers a distinct calculated polar surface area and hydrogen bond acceptor profile compared to halogenated, methoxylated, or lipophilic analogs within the same imidazolyl-pyridazine-piperidine series [1]. Research groups prioritizing ligand efficiency metrics, aqueous solubility, or specific permeability characteristics may select this derivative as a starting point for balancing potency against drug-like properties. The calculated increase in tPSA (approximately +17 to +22 Ų vs. 3-fluorophenyl and naphthalen-1-yl analogs) suggests improved solubility and potentially reduced CNS non-specific binding, a critical consideration for in vivo target engagement studies [2].

Patent Landscape Navigation and Freedom-to-Operate Assessment for CB1 Antagonist Development

The imidazolyl-pyridazine-piperidine-3-carboxamide scaffold is covered under a distinct patent family (US 20040248881 A1 and related filings) that is separate from the foundational rimonabant (SR141716) patent estate [1]. For industrial research organizations conducting freedom-to-operate analyses prior to initiating CB1 antagonist drug discovery programs, procuring and characterizing this specific compound enables direct experimental comparison against both the patented prior art and the organization's novel chemical matter. The 3-acetylphenyl substitution pattern may offer additional differentiation from explicitly exemplified patent compounds, though a thorough legal analysis is indispensable [2].

Quote Request

Request a Quote for 1-(6-(1H-imidazol-1-yl)pyridazin-3-yl)-N-(3-acetylphenyl)piperidine-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.